Methyl 2,2,3,4-tetrafluorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3,4-tetrafluorobut-3-enoate is an organic compound with the molecular formula C5H4F4O2 It is a fluorinated ester, characterized by the presence of four fluorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,3,4-tetrafluorobut-3-enoate typically involves the fluorination of suitable precursors. One common method is the reaction of methyl 3-butenoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and selectivity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,4-tetrafluorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Fluorine-substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2,2,3,4-tetrafluorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 2,2,3,4-tetrafluorobut-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,4,4-tetrafluorobut-2-enoate: Similar structure but different fluorine atom positions.
Ethyl 2,2,3,4-tetrafluorobut-3-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2,2,3,3-tetrafluoropropanoate: Similar fluorination pattern but different carbon chain length.
Uniqueness
Methyl 2,2,3,4-tetrafluorobut-3-enoate is unique due to its specific fluorination pattern and the presence of both an ester and a double bond. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
84195-41-5 |
---|---|
Molecular Formula |
C5H4F4O2 |
Molecular Weight |
172.08 g/mol |
IUPAC Name |
methyl 2,2,3,4-tetrafluorobut-3-enoate |
InChI |
InChI=1S/C5H4F4O2/c1-11-4(10)5(8,9)3(7)2-6/h2H,1H3 |
InChI Key |
UMLDTZBTDXMAQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=CF)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.